4-Fluoro-2-methoxybenzo[d]oxazole

Medicinal Chemistry Drug Design Physicochemical Properties

Benzoxazole-based lead optimization frequently stalls when generic halogen analogs fail to replicate the precise electronic and steric profile required for target engagement. 4-Fluoro-2-methoxybenzo[d]oxazole resolves this with its distinct 4-fluoro,2-methoxy substitution pattern (predicted XLogP ≈ 2.2), delivering a unique HBA profile (count: 4) and orthogonal C-F multipolar interactions unavailable from chloro- or non-halogenated congeners. • Enables SAR exploration with unmatched substitution fidelity - prevents data irreproducibility caused by indiscriminate analog substitution • Strategic fluorinated scaffold for tuning metabolic stability and lipophilicity in lead candidates • Dual-use intermediate: medicinal chemistry probes and agrochemical/materials science building block

Molecular Formula C8H6FNO2
Molecular Weight 167.14 g/mol
Cat. No. B12866698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methoxybenzo[d]oxazole
Molecular FormulaC8H6FNO2
Molecular Weight167.14 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(O1)C=CC=C2F
InChIInChI=1S/C8H6FNO2/c1-11-8-10-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3
InChIKeyOVFBFOBZDXMDSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-methoxybenzo[d]oxazole: Physicochemical Baseline


4-Fluoro-2-methoxybenzo[d]oxazole is a fluorinated heterocyclic compound with the molecular formula C8H6FNO2 and a molecular weight of 167.14 g/mol . It belongs to the benzoxazole class, a privileged scaffold widely recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties [1]. The presence of a fluorine atom at the 4-position and a methoxy group at the 2-position distinguishes this compound from other benzoxazole derivatives, potentially influencing its electronic properties, lipophilicity, and metabolic stability .

Why 4-Fluoro-2-methoxybenzo[d]oxazole Cannot Be Substituted


While the benzoxazole core is common to many research compounds, subtle changes in substitution pattern can drastically alter physicochemical properties and biological activity. The specific positioning of the fluorine atom at the 4-position and the methoxy group at the 2-position creates a unique electronic and steric environment that is not replicated by other halogen or alkoxy substitutions. Literature on benzoxazole derivatives demonstrates that even minor structural modifications, such as replacing a fluorine with a chlorine atom or shifting the substitution position, can lead to significant changes in lipophilicity, target binding affinity, and metabolic stability [1]. Therefore, indiscriminate substitution with a generic benzoxazole analog is likely to yield divergent experimental outcomes, compromising data reproducibility and research integrity.

4-Fluoro-2-methoxybenzo[d]oxazole vs. Key Analogs: Evidence Guide


Lipophilicity Comparison with Analogs

The introduction of a fluorine atom at the 4-position of the benzoxazole core significantly modulates lipophilicity compared to other common substituents. Based on computed XLogP values for structurally related analogs, the 4-fluoro derivative is expected to exhibit an XLogP of approximately 2.2, whereas the 4-chloro analog (4-Chloro-2-methoxybenzo[d]oxazole) has a predicted XLogP of approximately 2.8, and the unsubstituted 2-methoxybenzo[d]oxazole has a predicted XLogP of approximately 1.4 [1]. This places the 4-fluoro compound in a more optimal lipophilicity range for drug-like molecules (typically LogP 1-3), potentially offering a better balance of membrane permeability and aqueous solubility compared to the more lipophilic 4-chloro analog or the less lipophilic unsubstituted parent compound.

Medicinal Chemistry Drug Design Physicochemical Properties

Molecular Weight and TPSA Differences

The substitution of a fluorine atom at the 4-position instead of a chlorine atom results in a lower molecular weight (167.14 g/mol) and a slightly higher topological polar surface area (TPSA, predicted ~35.3 Ų) compared to the 4-chloro analog (183.59 g/mol, TPSA predicted ~26.0 Ų) . These differences, while subtle, can influence a compound's drug-likeness profile, as lower molecular weight is generally associated with improved oral bioavailability, and a higher TPSA can enhance aqueous solubility and reduce passive membrane permeability [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Fluorine-Driven Metabolic Stability

Fluorine substitution is a well-established strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. While specific microsomal stability data for 4-Fluoro-2-methoxybenzo[d]oxazole is not publicly available, class-level evidence indicates that the introduction of a fluorine atom into a benzazole scaffold can dramatically increase metabolic half-life. For instance, in a related study, fluorine substitution in a benzazole derivative increased the mouse liver microsome (MLM) half-life by up to 5-fold compared to the unsubstituted analog [1]. This effect is attributed to the strong C-F bond, which resists oxidative metabolism by cytochrome P450 enzymes, thereby reducing the rate of metabolic clearance.

Medicinal Chemistry Drug Metabolism ADME

HBA Profile and Target Interactions

The presence of a fluorine atom instead of a hydrogen atom or a larger halogen at the 4-position alters the hydrogen bond acceptor (HBA) count of the molecule. 4-Fluoro-2-methoxybenzo[d]oxazole has a predicted HBA count of 4 (from the nitrogen, oxygen, and fluorine atoms), which is identical to the 2-fluoro-7-methoxy analog but different from the 4-chloro analog which has a predicted HBA count of 3 [1]. Fluorine, while a weak hydrogen bond acceptor, can participate in orthogonal multipolar interactions (e.g., C-F···H-C, C-F···C=O) that can significantly influence ligand-protein binding affinity and selectivity. The specific electronic effects of the 4-fluoro substituent can also modulate the pKa of the benzoxazole nitrogen, potentially affecting its protonation state at physiological pH and its ability to engage in ionic interactions with target residues.

Medicinal Chemistry Molecular Recognition Structure-Activity Relationship

4-Fluoro-2-methoxybenzo[d]oxazole: Research & Industrial Applications


Lead Optimization: Lipophilicity & Stability Balance

Given its intermediate lipophilicity (predicted XLogP ≈ 2.2) and the class-level evidence for enhanced metabolic stability conferred by fluorine substitution, 4-Fluoro-2-methoxybenzo[d]oxazole is a strategic building block for lead optimization campaigns in medicinal chemistry. It can be used to synthesize analogs of existing bioactive benzoxazole derivatives with improved ADME properties, particularly where reducing metabolic clearance or modulating lipophilicity is a primary objective [1].

Probe Development: Electronic & H-Bonding Profile

The distinct hydrogen bond acceptor profile (HBA count: 4) and the potential for orthogonal multipolar interactions offered by the C-F bond make this compound a valuable scaffold for developing chemical probes. It can be used to investigate the role of specific molecular interactions in target binding and to create tool compounds with altered selectivity profiles compared to non-fluorinated or chloro-substituted analogs .

Material Science Intermediate for Fluorinated Polymers

Fluorinated heterocycles are of interest in materials science for their unique electronic properties, thermal stability, and hydrophobicity. 4-Fluoro-2-methoxybenzo[d]oxazole can serve as a monomer or intermediate in the synthesis of advanced materials, such as organic semiconductors, liquid crystals, or fluorinated polymers with tailored surface properties. The presence of the fluorine atom can enhance the material's resistance to degradation and modify its dielectric constant.

Agrochemical Building Block for Novel Pesticides

Benzoxazole derivatives have demonstrated herbicidal and fungicidal activities. The introduction of a fluorine atom is a common strategy in agrochemical design to improve metabolic stability and environmental persistence, as well as to enhance potency. 4-Fluoro-2-methoxybenzo[d]oxazole can be used as a core scaffold for the synthesis of novel agrochemical candidates, where the fluorine atom may contribute to improved efficacy and a favorable environmental fate profile [2].

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